6-氟-2-(吡啶-2-基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

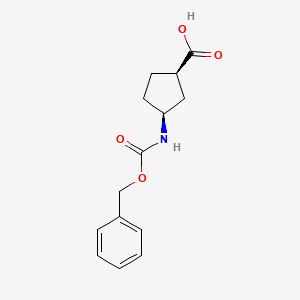

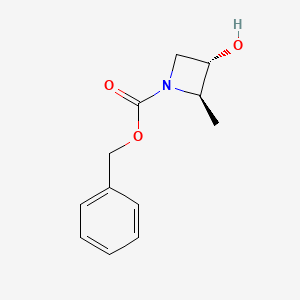

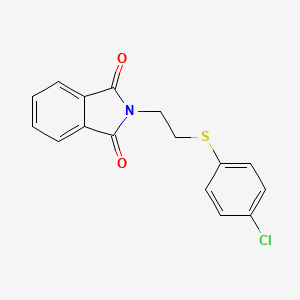

“6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It is a derivative of quinoline-4-carboxylic acid, which has been used in the coupling reaction with diamine linker .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H9FN2O2/c16-9-4-5-12-10 (7-9)11 (15 (19)20)8-14 (18-12)13-3-1-2-6-17-13/h1-8H, (H,19,20) .

Chemical Reactions Analysis

Quinoline derivatives, including “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular weight of 268.25 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .

科学研究应用

抗菌活性

- 广谱抗菌剂: 6-氟-2-(吡啶-2-基)喹啉-4-羧酸衍生物,特别是1-乙基-6-氟-1,4-二氢-4-氧基-7-(1H-吡咯-1-基)喹啉-3-羧酸,对革兰氏阳性和阴性细菌均表现出显著的抗菌活性。与未氟化的化合物和其他相关抗菌剂相比,该化合物表现出更优越的活性 (Stefancich et al., 1985)。

抗癌活性

- 氨基和氟代衍生物用于抗癌应用: 对喹啉-4-羧酸衍生物的研究,包括具有氟代取代的化合物,显示出显著的抗癌活性。一些化合物对各种癌细胞系表现出相当有效,某些细胞系观察到凋亡性DNA碎裂。这表明在癌症治疗中具有潜在用途 (Bhatt et al., 2015)。

淀粉酶剂

- 合成淀粉酶剂: 成功合成了新型含氟喹啉-4-羧酸,这些化合物对曲霉真菌显示出高至中等的活性作为淀粉酶剂。这表明在控制真菌生长方面具有潜在应用 (Makki et al., 2012)。

金属配合物研究

- 金属配合物合成和研究: 基于2-(吡啶-4-基)喹啉-4-羧酸的喹啉羧酸配体合成并进行了分析。这些化合物展示出有趣的结构特征和在荧光行为和抗菌活性方面的潜在应用 (Zhang et al., 2016)。

抗分枝杆菌活性

- 抗分枝杆菌化合物合成: 包括2-(亚)-3-氟/硝基-5,12-二氢-5-氧代苯并噻唑并[3,2-a]喹啉-6-羧酸在内的6-羧酸衍生物已显示出体外和体内抗分枝杆菌活性。这些化合物已针对各种结核分枝杆菌菌株进行评估,表明它们在治疗结核病方面具有潜力 (Dinakaran et al., 2008)。

未来方向

The future directions in the research of “6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological and pharmaceutical activities . This could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

属性

IUPAC Name |

6-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYDBUGWRSEGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)